

Theoretical and Computational Vistas of 2-Isobutyl-1H-benzimidazole

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Compound of Interest

Compound Name: 2-Isobutyl-1H-benzimidazole

Cat. No.: B1296948

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of **2-Isobutyl-1H-benzimidazole**, a heterocyclic chemistry. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related 2-alkyl-benzimidazoles to present a predictive yet robust profile. This document covers its synthesis, predicted spectroscopic data, and detailed protocols for theoretical and computational studies.

Molecular Structure and Properties

2-Isobutyl-1H-benzimidazole (also known as 2-(2-methylpropyl)-1H-benzimidazole) consists of a benzimidazole core with an isobutyl group attached at the 2-position. The nature of the substituent at the 2-position can significantly influence its biological activity.

Molecular Information:

Property	Value
CAS Number	5851-45-6 ^[1]
Molecular Formula	C ₁₁ H ₁₄ N ₂
Molecular Weight	174.24 g/mol

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C7 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];
N2 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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```
// Isobutyl group
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```

```
C9 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];
C10 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];
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C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- C1 [label=""];
C1 -- N1 [label=""];
C2 -- N2 [label=""];
N1 -- C7 [label=""];
C7 -- N2 [label=""];
C5 -- C7 [style=invis]; // for layout
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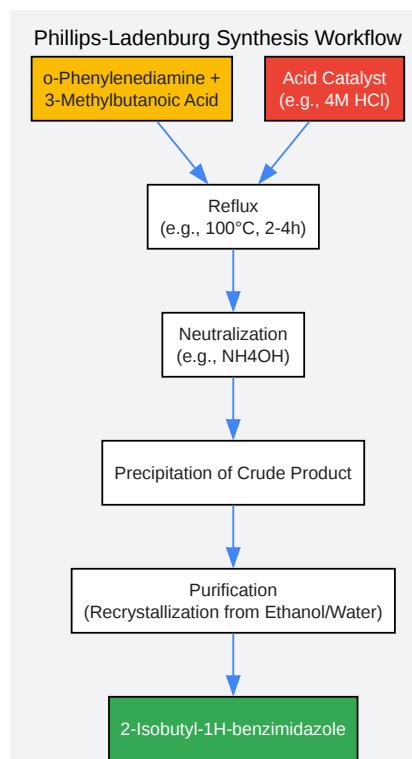
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// Edges for Isobutyl group
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C8 -- C9 [label=""];
C9 -- C10 [label=""];
C9 -- C11 [label=""];
```

```
// Hydrogen atoms (implicit)
H1[label="H", shape=plaintext, fontcolor="#5F6368"];
N1 -- H1[style=dashed, color="#5F6368"];
}
```

Molecular Structure of **2-Isobutyl-1H-benzimidazole**

Synthesis Protocol

The synthesis of 2-alkyl-substituted benzimidazoles is commonly achieved through the Phillips-Ladenburg reaction, which involves the condensation presence of a mineral acid.^[2]^[3]^[4]



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Phillips-Ladenburg Synthesis Workflow

Detailed Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and 3-methylbutanoic acid (1.1 eq).
- **Acid Addition:** Add 4M hydrochloric acid to the mixture. The amount should be sufficient to act as a catalyst and keep the reactants in solution.
- **Reflux:** Heat the reaction mixture to reflux (approximately 100°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base, such as concentrated ammonia.
- **Isolation:** Collect the crude product by vacuum filtration and wash with cold water.
- **Purification:** Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure **2-Isobutyl-1H-benzimidazole**.

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the analysis of related compounds such as 2-methyl-1H-benzimidazole and 2-ethyl-1H-benzimidazole.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the aromatic protons of the benzimidazole ring.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Number of Protons
~12.2	br s	1H
~7.5-7.6	m	2H
~7.1-7.2	m	2H
~2.8	d	2H
~2.2	m	1H
~1.0	d	6H

- ¹³C NMR: The carbon NMR will show signals for the benzimidazole core and the four distinct carbons of the isobutyl group.

Predicted Chemical Shift (δ , ppm)	Assignment
~155	C2 (imidazole)
~140, ~135	C3a, C7a (bridgehead)
~122	C5, C6
~115	C4, C7
~38	-CH ₂ -
~29	-CH(CH ₃) ₂
~22	-CH(CH ₃) ₂

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic vibrational bands for the N-H, C-H, C=N, and C=C bonds.

Predicted Wavenumber (cm ⁻¹)	Vibrational Mode
~3400-3000 (broad)	N-H stretching
~3100-3000	Aromatic C-H stretching
~2960, 2870	Aliphatic C-H stretching
~1620	C=N stretching
~1450, 1400	C=C aromatic ring stretching

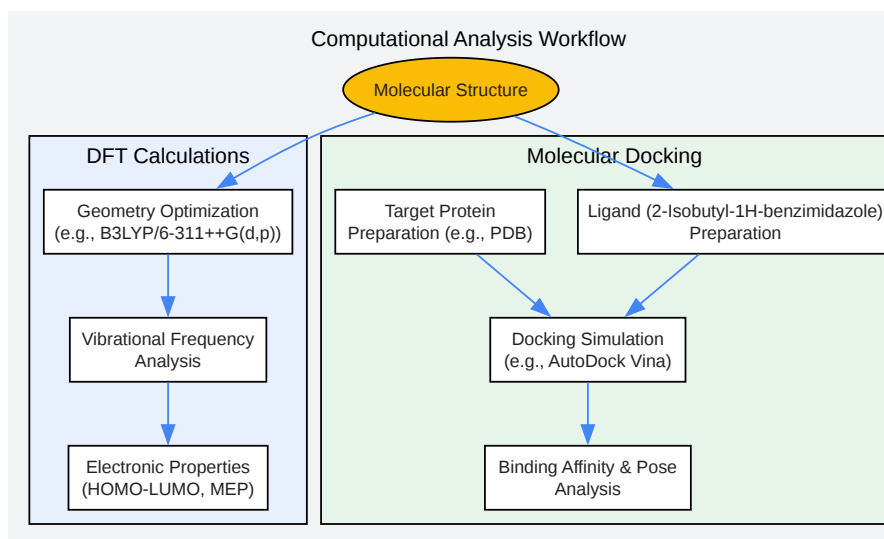
3.3. UV-Visible (UV-Vis) Spectroscopy

In a solvent like ethanol or acetonitrile, **2-Isobutyl-1H-benzimidazole** is expected to show absorption bands in the UV region, characteristic of the be

Predicted λ_{max} (nm)	Electronic Transition
~245	$\pi \rightarrow \pi$
~275	$\pi \rightarrow \pi$
~282	$\pi \rightarrow \pi^*$

Theoretical and Computational Studies

While specific computational studies on **2-Isobutyl-1H-benzimidazole** are not readily available, this section outlines a standard workflow for such an observed in computational studies of other benzimidazole derivatives.[9][10]



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Computational Analysis Workflow

4.1. Density Functional Theory (DFT) Studies

DFT calculations can provide valuable insights into the geometric, electronic, and spectroscopic properties of **2-Isobutyl-1H-benzimidazole**.

Methodology:

- Software: Gaussian, ORCA, or similar quantum chemistry software packages.
- Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional.
- Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions.
- Calculations:
 - Geometry Optimization: To find the lowest energy conformation of the molecule.
 - Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
 - Frontier Molecular Orbitals (HOMO-LUMO): To analyze the electronic transitions, chemical reactivity, and calculate the energy gap.
 - Molecular Electrostatic Potential (MEP): To identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Predicted/Representative DFT Data:

Parameter	Predicted/Representative Value	Significance
HOMO Energy	~ -6.0 eV	Electron-donatin
LUMO Energy	~ -1.0 eV	Electron-acceptir
HOMO-LUMO Gap (ΔE)	~ 5.0 eV	Chemical reactiv
Dipole Moment	~ 3.5 D	Polarity of the m

4.2. Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that some benzimidazole derivatives exhibit anti-inflammatory activity, they could include cyclooxygenase (COX) enzymes or other proteins involved in inflammation pathways.^{[11][12][13]}

Methodology:

- **Software:** AutoDock Vina, GOLD, or similar docking programs.
- **Target Preparation:** Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules.
- **Ligand Preparation:** Generate the 3D structure of **2-Isobutyl-1H-benzimidazole** and optimize its geometry.
- **Docking Simulation:** Run the docking algorithm to predict the binding poses and calculate the binding affinity.
- **Analysis:** Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Hypothetical Molecular Docking Results (vs. a generic kinase):

Parameter	Hypothetical Value
Binding Affinity	-7.0 to -9.0 kcal/mol
Key Interacting Residues	Interactions with both hydrophobic and polar residues

Potential Biological Activity

While direct biological studies on **2-Isobutyl-1H-benzimidazole** are scarce, a patent for 2-substituted benzimidazole compounds suggests potential activity with an isobutyl group on the phenyl ring. The benzimidazole scaffold is present in a wide range of biologically active compounds, including anti-inflammatory agents. Therefore, it is plausible that **2-Isobutyl-1H-benzimidazole** could exhibit similar activities, warranting further biological evaluation.

Conclusion

This technical guide provides a detailed theoretical and computational framework for the study of **2-Isobutyl-1H-benzimidazole**. Although specific experimental synthesis and computational analysis, along with predicted spectroscopic data, offer a solid foundation for researchers and drug development professionals, validation is necessary to confirm these predictions and to fully elucidate the physicochemical and biological properties of **2-Isobutyl-1H-benzimidazole**.

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